molecular formula C7H7NO3 B1281832 (2-formyl-1H-pyrrol-1-yl)acetic acid CAS No. 67451-42-7

(2-formyl-1H-pyrrol-1-yl)acetic acid

Cat. No. B1281832
CAS RN: 67451-42-7
M. Wt: 153.14 g/mol
InChI Key: VQNKRZLHJSBDGY-UHFFFAOYSA-N
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Description

The compound (2-formyl-1H-pyrrol-1-yl)acetic acid is a derivative of pyrrole, which is a five-membered heterocyclic aromatic organic compound. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and their synthesis methods can offer insights into its potential properties and synthesis pathways.

Synthesis Analysis

The synthesis of pyrrole derivatives is a topic of interest due to their potential biological activities and applications in various fields. For instance, the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters is achieved through a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates . This method demonstrates the potential for creating complex pyrrole derivatives through multi-step reactions that may be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can vary significantly, influencing their physical and chemical properties. For example, the monoclinic polymorph of 2-(pyrimidin-2-ylsulfanyl)acetic acid exhibits a non-planar structure with the aromatic ring angled relative to the carboxyl plane . This suggests that the molecular structure of this compound could also exhibit non-planarity, potentially affecting its reactivity and interactions.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including radical synthesis. Pyrrol-2-acetic acids have been generated using I-transfer radical addition of iodoacetic acids to pyrrole . This indicates that this compound may also be synthesized or modified through radical reactions or other chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structures. For example, the compound 2-oxo-1,2-dihydropyridine-1-acetic acid forms one-dimensional folded chain structures in the solid state due to intermolecular hydrogen bonds . This highlights the importance of hydrogen bonding in determining the solid-state structure of such compounds, which could be relevant for this compound as well.

Scientific Research Applications

Isolation and Characterization

  • Isolation from Fungi: Yang et al. (2015) reported the isolation of a new pyrrole alkaloid, including 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid, from the fruiting bodies of Leccinum extremiorientale. This discovery was significant for the understanding of the chemical composition of this fungus (Yang et al., 2015).

Synthesis and Chemical Reactions

  • Formation of Pyrroloquinoxalines: Potikha and Kovtunenko (2009) described the synthesis of 1,3-diaryl-pyrrolo[1,2-a]quinoxalines using a compound related to 2-(1H-pyrrol-1-yl)phenylamines, indicating the utility of pyrrole derivatives in the synthesis of complex heterocyclic structures (Potikha & Kovtunenko, 2009).
  • Ugi Reaction for Chiral Synthesis: Nenajdenko et al. (2007) utilized chiral 2-(2-formyl-1H-pyrrol-1-yl)acetic acids in a three-component Ugi reaction to synthesize chiral pyrroloketopiperazines, showcasing an innovative method for asymmetric synthesis (Nenajdenko et al., 2007).

Safety and Hazards

The safety information for “(2-formyl-1H-pyrrol-1-yl)acetic acid” includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the research and application of “(2-formyl-1H-pyrrol-1-yl)acetic acid” and other pyrrole derivatives could involve further exploration of their diverse biological activities . For instance, they could be studied for their potential roles in the prevention and treatment of lifestyle diseases .

properties

IUPAC Name

2-(2-formylpyrrol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-5-6-2-1-3-8(6)4-7(10)11/h1-3,5H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNKRZLHJSBDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499111
Record name (2-Formyl-1H-pyrrol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67451-42-7
Record name (2-Formyl-1H-pyrrol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar manner, when the halogenated alkanoic acids listed in Table 1 are substituted for bromoacetic acid and reacted with pyrrole-2-carboxaldehyde, the products listed in Table 1 are obtained.
[Compound]
Name
halogenated alkanoic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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